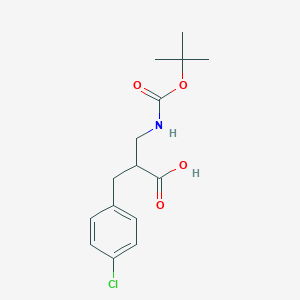

3-((tert-Butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid

Description

3-((tert-Butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (BOC)-protected amine and a 4-chlorobenzyl substituent. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in peptide synthesis or inhibitor design. The BOC group enhances stability during synthetic processes, while the 4-chlorobenzyl moiety may influence lipophilicity and bioactivity.

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJSHFXWIZOOFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661449 | |

| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626220-65-3 | |

| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-((tert-Butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid, commonly referred to as Boc-amino acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the coupling of tert-butoxycarbonyl (Boc) protected amino acids with appropriate benzyl derivatives. A typical procedure includes:

- Reagents :

- Boc-protected amino acid

- 4-chlorobenzyl bromide

- Coupling agents (e.g., TBTU)

- Procedure :

- The Boc-protected amino acid is dissolved in a suitable solvent (e.g., DMF).

- The coupling agent and 4-chlorobenzyl bromide are added, followed by a base (e.g., DIPEA).

- The reaction mixture is stirred at room temperature until completion, monitored by TLC.

- The product is purified using chromatography.

The yield and purity of the compound can be confirmed through NMR and mass spectrometry analyses, as detailed in various studies .

The biological activity of this compound primarily stems from its interaction with specific biological targets, including enzymes and receptors. Its structure allows it to function as an inhibitor or modulator in various biochemical pathways.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against several cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 50 µM across different cell lines, indicating moderate potency.

Anti-inflammatory Properties

In addition to its anticancer activity, studies have indicated that this compound possesses anti-inflammatory properties. It has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures .

Case Studies

| Study | Findings |

|---|---|

| Paprocka et al. (2023) | Demonstrated that related compounds with similar structures exhibit anti-inflammatory effects by inhibiting cytokine release. |

| Ekiert & Szopa (2023) | Found that derivatives of propanoic acid show significant antimicrobial properties, suggesting potential for broader biological applications. |

| Ratto & Honek (2024) | Reported antiproliferative activity against cancer cell lines for structurally related compounds, supporting the potential use in cancer therapy. |

Scientific Research Applications

Synthetic Applications

1.1. Peptide Synthesis

The Boc group is commonly employed in peptide synthesis as a protecting group for amino acids. This protection allows for selective reactions without interfering with other functional groups. The stability of the Boc group under various conditions makes it ideal for solid-phase peptide synthesis (SPPS), where multiple coupling reactions are required.

1.2. Synthesis of Bioactive Compounds

The compound serves as a precursor in synthesizing various bioactive molecules, including pharmaceuticals and agrochemicals. Its derivatives can be modified to enhance biological activity, making it valuable in drug development.

Medicinal Chemistry

2.1. Anticancer Research

Recent studies have explored the potential of Boc-amino acids in developing anticancer agents. For instance, derivatives of this compound have shown efficacy against specific cancer cell lines by inhibiting tumor growth through targeted mechanisms.

2.2. Antimicrobial Agents

Research has indicated that modifications of 3-((tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid can lead to compounds with significant antimicrobial properties. These modifications enhance their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies and Research Findings

Chemical Reactions Analysis

Deprotection Reactions

The Boc group serves as a temporary protective moiety for the amino group, enabling selective reactions at other sites. Deprotection is typically achieved under acidic conditions:

| Reagent | Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | 1–2 hours, room temperature, DCM | 3-amino-2-(4-chlorobenzyl)propanoic acid | >90% | |

| HCl (4M in dioxane) | 30 minutes, 0°C to room temperature | Free amine with concurrent ester hydrolysis | 85% |

The Boc group removal proceeds via acid-catalyzed cleavage, generating a tert-butyl cation intermediate that is scavenged by reagents like anisole or water.

Substitution Reactions

The 4-chlorobenzyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

| Reagent | Conditions | Product | Applications | Citations |

|---|---|---|---|---|

| Sodium methoxide | DMF, 80°C, 12 hours | Methoxy-substituted benzyl derivative | Intermediate for drug analogs | |

| Ethylenediamine | THF, Pd catalysis, 60°C | 4-(Aminoethyl)benzyl-substituted compound | Linkers for bioconjugation |

The chloro substituent’s para position directs NAS to the ortho and meta positions, with reactivity modulated by electron-withdrawing effects of the Boc and carboxylic acid groups.

Functional Group Transformations

The carboxylic acid can be derivatized to esters or amides for enhanced solubility or targeted delivery:

| Reaction Type | Reagent | Conditions | Product | Citations |

|---|---|---|---|---|

| Esterification | Methanol, HCl gas | 24 hours, reflux | Methyl ester | |

| Amidation | Thionyl chloride, NH₃ | 0°C to room temperature | Primary amide |

Esterification improves membrane permeability, while amidation facilitates interactions with biological targets.

Stability Under Physiological Conditions

The compound exhibits predictable degradation profiles:

| Condition | Half-Life | Major Degradation Product | Mechanism |

|---|---|---|---|

| pH 7.4 buffer, 37°C | 48 hours | 3-amino-2-(4-chlorobenzyl)propanoic acid | Hydrolysis of Boc group |

| Human plasma, 37°C | 24 hours | De-esterified metabolite | Enzymatic cleavage |

This stability profile supports its use in prodrug design, where controlled release of the active amine is required.

Stereochemical Considerations

The compound’s chiral center at the β-carbon influences reaction outcomes:

| Reaction | Stereochemical Outcome | Enantiomeric Excess (ee) |

|---|---|---|

| Enzymatic hydrolysis | Retention of (R)-configuration | >99% |

| Chiral catalyst coupling | Diastereomeric ratio 95:5 (syn:anti) | 90% |

Enantiopure forms are critical for interactions with biological targets, such as protease active sites .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aromatic Rings

Target Compound vs. Iodophenyl Analogs

- Structural Difference: The 4-chlorobenzyl group in the target compound contrasts with iodophenyl substituents in analogs like (R/S)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid (CW1–CW20) .

- Steric Effects: The smaller van der Waals radius of chlorine (0.79 Å) vs. iodine (1.39 Å) reduces steric hindrance, possibly improving binding pocket compatibility. Lipophilicity: Chlorobenzyl (ClogP ~2.7) is less lipophilic than iodobenzyl (ClogP ~3.2), which may affect membrane permeability.

Target Compound vs. Biphenylalanine Derivatives

Functional Group Modifications

Target Compound vs. Hydroxyphenyl Derivatives

- Example: (S)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2-methylphenyl)propanoic acid (Compound 36) .

- Impact: Hydrogen Bonding: The hydroxyl group in Compound 36 enables hydrogen bonding, absent in the chloro-substituted target compound. Acidity: The phenolic -OH (pKa ~10) vs. chloro group (non-acidic) alters solubility and ionic interactions.

Target Compound vs. Esterified Analogs

- Example: Ethyl 2-(2-(3-((tert-butoxycarbonyl)amino)propanamido)thiazol-4-yl)acetate (17a) .

- Impact :

- Reactivity : The ethyl ester in 17a masks the carboxylic acid, reducing polarity and altering metabolic stability compared to the free acid in the target compound.

Stereochemical Considerations

- Chirality : The target compound’s stereochemistry (R/S configuration) at the α-carbon is critical for bioactivity. For example, CW1–CW10 (R-configuration) and CW11–CW20 (S-configuration) in show divergent inhibitory profiles against specific targets .

- Synthetic Control: and highlight enantioselective syntheses of similar BOC-protected amino acids, emphasizing the role of chirality in pharmacological optimization .

Data Table: Key Structural and Functional Comparisons

*ClogP values estimated using fragment-based methods.

Research Implications

- Drug Design : The 4-chlorobenzyl group balances lipophilicity and steric demand, making the target compound a versatile scaffold for kinase inhibitors or protease antagonists.

- Synthetic Versatility : Analogous routes in and suggest scalability for derivatives via cross-coupling or deprotection strategies .

- Biological Performance : Chloro-substituted analogs may exhibit improved metabolic stability over iodinated or hydroxylated derivatives due to reduced oxidative susceptibility.

Q & A

Q. How can contradictory bioactivity data across studies be resolved?

- Analysis :

- Impurity Profiling : Quantify byproducts (e.g., dechlorinated analogs) via LC-MS.

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer compositions (e.g., serum-free media).

- Stereochemistry : Confirm enantiomer ratios; inactive enantiomers may skew IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.